![molecular formula C18H19ClN4O2S2 B2549532 (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1286724-76-2](/img/structure/B2549532.png)
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone, is a complex molecule that appears to be related to a class of compounds involving piperidine rings and substituted benzene derivatives. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its description.
Synthesis Analysis
The synthesis of related compounds involves substitution reactions and condensation processes. For instance, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved through a substitution reaction, starting with 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and reacting it with 2,5-Dichloro-benzenesulfonylchloride . Similarly, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized by condensing piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods suggest that the compound of interest could also be synthesized through related substitution and condensation reactions, using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, which reveals that the piperidine ring typically adopts a chair conformation . The geometry around sulfur atoms in these molecules is distorted tetrahedral . These findings can be extrapolated to suggest that the compound of interest may also exhibit a chair conformation of the piperidine ring and a similar sulfur geometry.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been characterized using various spectroscopic techniques. The crystal structure is stabilized by intermolecular interactions, including hydrogen bonds and π interactions . The thermal properties were studied using thermogravimetric analysis, indicating stability over a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, were evaluated using density functional theory calculations, which also helped identify reactive sites on the molecular surface . These analyses imply that the compound of interest may also exhibit similar stability, intermolecular interactions, and electronic properties, which could be investigated using comparable techniques.
Scientific Research Applications
Antiviral and Antimicrobial Activities
Synthesis and Biological Evaluation : Compounds with structural motifs similar to the queried compound have been synthesized and evaluated for their biological activities. For example, derivatives of 1,3,4-thiadiazole sulfonamides starting from 4-chlorobenzoic acid have shown certain antiviral activities against the tobacco mosaic virus (Zhuo Chen et al., 2010). Additionally, derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime have exhibited good antimicrobial activity against various bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).
Structural and Theoretical Studies
Molecular Structure Characterization : Compounds incorporating elements of the query compound's structure, such as substituted piperidines and thiadiazoles, have been structurally characterized through crystallography and theoretical calculations. For instance, the molecular structure of certain piperidine methanone derivatives was elucidated using single-crystal X-ray diffraction, highlighting their conformation and intermolecular interactions (C. S. Karthik et al., 2021).
Anticancer and Antimicrobial Applications
Synthesis and Evaluation for Anticancer Activity : Some derivatives, like pyridine derivatives incorporating benzothiazole and piperazine motifs, have been synthesized and shown variable and modest antimicrobial activity against various strains of bacteria and fungi. These compounds' structures were confirmed through elemental analysis and spectral studies (N. Patel et al., 2011). Additionally, a series of compounds including oxazole, pyrazoline, and pyridine derivatives have been evaluated for their anticancer activity, with some showing high potency (Kanubhai D. Katariya et al., 2021).
Insecticidal Activity
Novel Compound Synthesis for Pest Control : Research into piperidine thiazole compounds has indicated potential insecticidal activities against pests like the armyworm, with certain derivatives demonstrating significant lethality at varying concentrations (Chengrong Ding et al., 2019).
Mechanism of Action
Target of Action
, and receptors such as those involved in the inflammatory response.
Mode of Action
The mode of action of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanoneMany thiazole and imidazole derivatives exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
The specific biochemical pathways affected by This compoundThiazole and imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME properties of This compoundIn general, the pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of This compoundThiazole and imidazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target, bind to its target, and exert its effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S2/c1-2-4-13-16(27-22-21-13)17(24)23-9-7-11(8-10-23)25-18-20-15-12(19)5-3-6-14(15)26-18/h3,5-6,11H,2,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVSULDFHBSQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

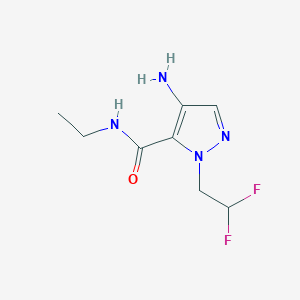
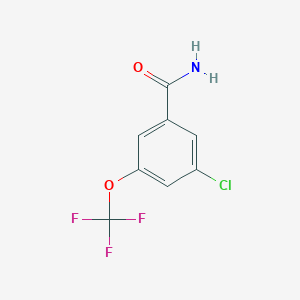
![3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2549452.png)
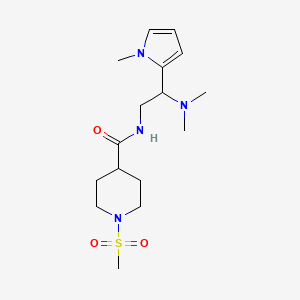
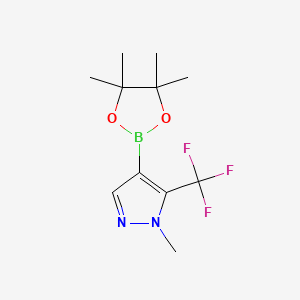
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)

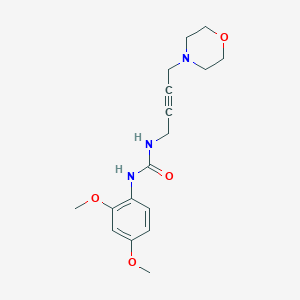
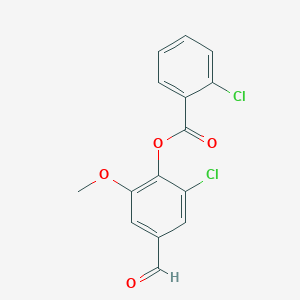
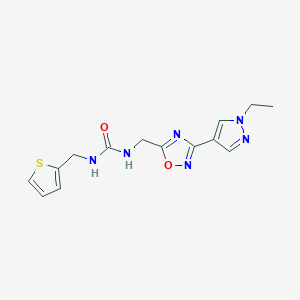
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)
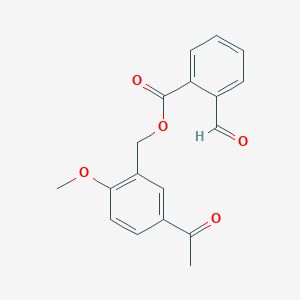
![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)
![N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2549472.png)